tert-Butyl 4-(aminomethyl)-4-(cyclopropylmethyl)piperidine-1-carboxylate oxalate
CAS No.:
Cat. No.: VC15812774
Molecular Formula: C17H30N2O6
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H30N2O6 |
|---|---|
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | tert-butyl 4-(aminomethyl)-4-(cyclopropylmethyl)piperidine-1-carboxylate;oxalic acid |
| Standard InChI | InChI=1S/C15H28N2O2.C2H2O4/c1-14(2,3)19-13(18)17-8-6-15(11-16,7-9-17)10-12-4-5-12;3-1(4)2(5)6/h12H,4-11,16H2,1-3H3;(H,3,4)(H,5,6) |
| Standard InChI Key | GUKCGYYDLZFLPN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(CC2CC2)CN.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Molecular Properties
tert-Butyl 4-(aminomethyl)-4-(cyclopropylmethyl)piperidine-1-carboxylate oxalate features a piperidine ring substituted at the 4-position with both aminomethyl and cyclopropylmethyl groups. The nitrogen atom of the piperidine is protected by a tert-butyloxycarbonyl (Boc) group, while the oxalate ion serves as a counterbalance to the protonated amine.
Key Structural Attributes:
-
Molecular Formula: C₁₇H₃₀N₂O₆.
-
Molecular Weight: 358.4 g/mol.
-
Stereochemistry: The cyclopropane ring introduces steric constraints, potentially influencing the molecule’s conformational flexibility and binding interactions in biological systems.
-
Hydrogen Bonding: The oxalate counterion participates in intermolecular hydrogen bonding, as observed in analogous piperidine-oxalate salts .
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | VC15812774 | |
| Molecular Formula | C₁₇H₃₀N₂O₆ | |
| Molecular Weight | 358.4 g/mol | |
| Appearance | Solid (typically crystalline) |
Synthesis and Manufacturing
The synthesis of this compound involves multi-step organic reactions, leveraging strategies common to piperidine derivatives. A representative pathway, inferred from analogous syntheses, includes:
Step 1: Formation of the Piperidine Core
Starting materials such as cyclopropylmethylamine and a piperidine precursor undergo alkylation or reductive amination to introduce the cyclopropylmethyl and aminomethyl groups. For example, the coupling of resorcinol with azacycloalkanones in polar solvents (e.g., methanol or tert-butanol) under basic conditions has been reported for related compounds .
Step 2: Boc Protection
The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, yielding the tert-butyl carbamate intermediate. This step ensures selectivity in subsequent reactions .
Step 3: Oxalate Salt Formation
Protonation of the amine with oxalic acid in a polar solvent (e.g., ethanol or water) generates the oxalate salt. Hydrogenation or acid-catalyzed deprotection may precede this step, as seen in similar syntheses .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Purpose | Source |
|---|---|---|---|
| 1 | Cyclopropylmethylamine, Pd/C, H₂ (3–7 bar) | Alkylation/Reductive Amination | |
| 2 | Boc₂O, NaOH, tert-butanol | N-Protection | |
| 3 | Oxalic acid, ethanol, 50°C | Salt Formation |
Physicochemical Characterization
Crystallographic Analysis
In analogous oxalate salts, the piperidine ring adopts a chair conformation, with intramolecular hydrogen bonds stabilizing the structure. The oxalate ion forms dimers via O–H···O interactions, as observed in X-ray diffraction studies .
Applications in Medicinal Chemistry
This compound’s structural complexity positions it as a versatile intermediate in drug discovery:
-
Antimicrobial Agents: Piperidine derivatives are explored for their activity against bacterial DNA gyrase and topoisomerase IV .
-
Central Nervous System (CNS) Drugs: The cyclopropane moiety may enhance blood-brain barrier permeability, making it relevant for neurotherapeutic candidates.
-
Prodrug Development: The Boc group facilitates controlled release of active amines in vivo, a strategy employed in antiviral and anticancer prodrugs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume